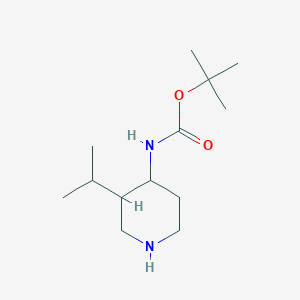

tert-ブチル N-(3-プロパン-2-イルピペリジン-4-イル)カルバメート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate: . This compound is known for its stability and versatility, making it a valuable component in chemical synthesis and research.

科学的研究の応用

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-propan-2-ylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods: In industrial settings, the production of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions: Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amides.

作用機序

The mechanism of action of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

類似化合物との比較

- Tert-butyl N-(2,3-dihydroxypropyl)carbamate

- Tert-butyl N-(2-piperidin-3-ylethyl)carbamate

- Tert-butyl N-(2-morpholin-2-ylethyl)carbamate

Comparison: Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate stands out due to its unique structural features and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in chemical reactions, making it a preferred choice in various applications .

生物活性

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate is a compound of interest in pharmaceutical research, particularly regarding its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

- Molecular Formula : C13H24N2O2

- Molecular Weight : 240.35 g/mol

- CAS Number : 1803598-41-5

Research indicates that tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate may exert its biological effects through several pathways:

- Inhibition of Acetylcholinesterase (AChE) : This compound has been shown to inhibit AChE, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in synaptic clefts. This mechanism is crucial for enhancing cognitive functions and memory retention, particularly in AD models .

- β-secretase Inhibition : The compound also demonstrates inhibitory effects on β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), which leads to the formation of amyloid-beta plaques characteristic of AD . The inhibition of this pathway suggests a dual mechanism that could potentially reduce amyloid aggregation and improve neuronal health.

- Anti-inflammatory Effects : In vitro studies have shown that tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate can modulate inflammatory responses by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β in astrocytes exposed to amyloid-beta . This action may help mitigate neuroinflammation associated with neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated the following effects:

- Cell Viability : The compound significantly improved cell viability in astrocytes treated with amyloid-beta, suggesting a protective effect against neurotoxic insults .

- Amyloid Aggregation : At concentrations around 100 μM, tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate exhibited an 85% inhibition rate on amyloid aggregation, indicating its potential as a therapeutic agent in preventing plaque formation .

In Vivo Studies

In vivo assessments using scopolamine-induced models of AD revealed:

| Study Type | Treatment Group | Aβ Levels (pg/mL) | β-secretase Activity (IC50) | Observations |

|---|---|---|---|---|

| Control | - | 150 ± 10 | - | Baseline Aβ levels |

| Scopolamine | - | 200 ± 15 | Increased | Induced AD-like symptoms |

| Tert-butyl Carbamate | +100 μM | 180 ± 12 | Decreased | Moderate protective effect |

| Galantamine | +10 mg/kg | 160 ± 8 | Significant decrease | Established drug comparison |

The results indicated that while tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate reduced Aβ levels compared to control, it did not exhibit significant differences compared to galantamine, which is a well-established treatment for AD .

特性

IUPAC Name |

tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-9(2)10-8-14-7-6-11(10)15-12(16)17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAYNGRLYQWWAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCC1NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782853-07-9 |

Source

|

| Record name | tert-butyl N-[3-(propan-2-yl)piperidin-4-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。